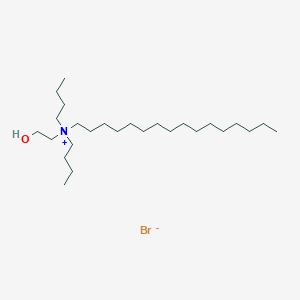![molecular formula C15H24N2O3 B14276892 tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate CAS No. 125736-19-8](/img/structure/B14276892.png)
tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate is a complex organic compound with a unique structure. Let’s break it down:
-
Tert-butyl group: : The tert-butyl group (also known as t-butyl or 1,1-dimethylethyl) is a bulky substituent composed of three methyl groups attached to a central carbon atom. It provides steric hindrance and stability to the compound.
-
Azabicyclo[4.2.1]non-2-ene: : This part of the compound refers to a bicyclic ring system containing a nitrogen atom (azetidine) and a double bond. The numbering indicates the position of the nitrogen atom in the ring.
-
Carboxylate group: : The carboxylate group (-COO-) is responsible for the acidic properties of the compound.
Analyse Chemischer Reaktionen
The compound may undergo various reactions, including:
-
Oxidation: : Oxidation of the double bond could yield a carbonyl group (e.g., ketone or aldehyde).
-
Reduction: : Reduction of the imine group (methoxyiminomethyl) could lead to an amine.
-
Substitution: : The tert-butyl group can be substituted under appropriate conditions.
Common reagents and conditions depend on the specific reaction, but they may involve oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
Major products would include derivatives with modified functional groups (e.g., tert-butyl esters, amines, or alcohols).
Wissenschaftliche Forschungsanwendungen
Research applications span several fields:
-
Chemistry: : Investigating reactivity, stereochemistry, and novel synthetic methodologies.
-
Biology: : Studying biological activity, potential drug candidates, or enzyme inhibition.
-
Medicine: : Exploring pharmacological properties and therapeutic potential.
-
Industry: : Developing new materials or catalysts.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, we can highlight its uniqueness by contrasting it with related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
:
Eigenschaften
CAS-Nummer |
125736-19-8 |
|---|---|
Molekularformel |
C15H24N2O3 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate |
InChI |
InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-12-7-5-6-11(10-16-19-4)13(17)9-8-12/h6,10,12-13H,5,7-9H2,1-4H3/b16-10+/t12-,13-/m0/s1 |
InChI-Schlüssel |
BPYBFVSTYLQWHO-MUEVSNKISA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC=C([C@@H]1CC2)/C=N/OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CCC=C(C1CC2)C=NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
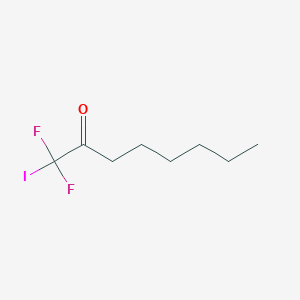
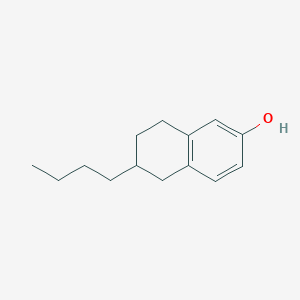
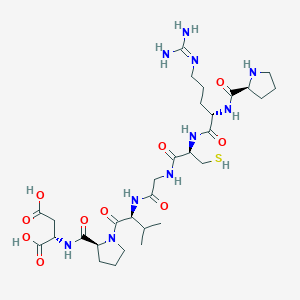
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![Methyl 6-[(12-aminododecyl)amino]-6-oxohexanoate](/img/structure/B14276829.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
![4-[(2-Iodophenyl)methoxy]but-2-en-1-ol](/img/structure/B14276833.png)
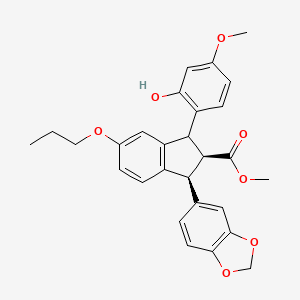
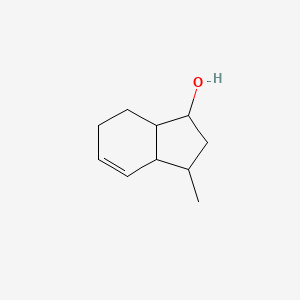
silane](/img/structure/B14276854.png)
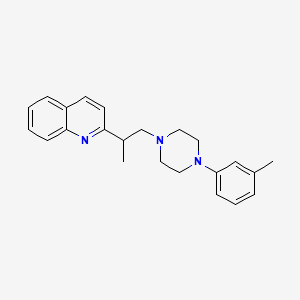
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)
